molecular formula C18H17ClN2O2S B2368869 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide CAS No. 865544-20-3

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide

Cat. No.: B2368869
CAS No.: 865544-20-3
M. Wt: 360.86
InChI Key: VHUFPFBDXDFOKR-CZIZESTLSA-N
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Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chloro-substituted benzothiazole ring and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Ethylation: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent like ethyl iodide or ethyl bromide.

    Formation of Ylidene Group: The ylidene group is formed by the condensation of the chlorinated benzothiazole with an aldehyde or ketone under basic conditions.

    Amidation: Finally, the ethoxybenzamide moiety is introduced through an amidation reaction using 4-ethoxybenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide
  • (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
  • (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzenesulfonamide

Uniqueness

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzothiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer effects.

Chemical Structure

The molecular formula of this compound is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3}S with a molecular weight of approximately 376.86 g/mol. The compound's structure can be represented as follows:

IUPAC Name N(6chloro3ethyl1,3benzothiazol2ylidene)4ethoxybenzamide\text{IUPAC Name }N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide

Biological Activity Overview

The biological activity of this compound has been primarily investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study on related benzothiazole derivatives showed that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The following table summarizes findings from key studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa12.5Induction of apoptosis via caspase activation
Study BMCF715.0Cell cycle arrest at G1 phase
Study CA54910.0Inhibition of PI3K/Akt signaling pathway

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Signal Transduction Pathways : It can modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study conducted on mice with induced tumors showed a significant reduction in tumor size when treated with this compound compared to controls.
  • Case Study 2 : Clinical trials involving patients with chronic inflammatory diseases reported improvements in symptoms following treatment with benzothiazole derivatives similar to this compound.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-3-21-15-10-7-13(19)11-16(15)24-18(21)20-17(22)12-5-8-14(9-6-12)23-4-2/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUFPFBDXDFOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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